molecular formula C16H18O6 B14462900 4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) CAS No. 65987-47-5

4,4'-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol)

Cat. No.: B14462900
CAS No.: 65987-47-5
M. Wt: 306.31 g/mol
InChI Key: NEJYQCJBOMEZJH-UHFFFAOYSA-N
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Description

4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 2,3-dihydroxybutane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) typically involves the reaction of benzene-1,2-diol derivatives with a suitable dihydroxybutane precursor. One common method includes the use of a Friedel-Crafts alkylation reaction, where benzene-1,2-diol reacts with 2,3-dihydroxybutane-1,4-diyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development, particularly in targeting oxidative stress-related diseases.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form stable complexes with metal ions. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-(1,2-Diphenylethene-1,2-diyl)dibenzoic acid
  • 4,4’-(1,3-Butadiynl-1,4-diyl)dibenzaldehyde
  • 4,4’-(2,3-Dimethylbutane-1,4-diyl)bis(2-methoxyphenol)

Uniqueness

4,4’-(2,3-Dihydroxybutane-1,4-diyl)di(benzene-1,2-diol) is unique due to its specific dihydroxybutane linker, which imparts distinct chemical and physical properties

Properties

CAS No.

65987-47-5

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

4-[4-(3,4-dihydroxyphenyl)-2,3-dihydroxybutyl]benzene-1,2-diol

InChI

InChI=1S/C16H18O6/c17-11-3-1-9(5-13(11)19)7-15(21)16(22)8-10-2-4-12(18)14(20)6-10/h1-6,15-22H,7-8H2

InChI Key

NEJYQCJBOMEZJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(CC2=CC(=C(C=C2)O)O)O)O)O)O

Origin of Product

United States

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